molecular formula C8H13NO B13589351 n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine

Cat. No.: B13589351
M. Wt: 139.19 g/mol
InChI Key: RCIWPWXSFMCWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both amine and methyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine typically involves the reaction of 5-methylfuran-2-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like distillation or chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield n-Methyl-2-(5-methylfuran-2-yl)ethan-1-ol, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring with both amine and methyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial uses .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-methyl-2-(5-methylfuran-2-yl)ethanamine

InChI

InChI=1S/C8H13NO/c1-7-3-4-8(10-7)5-6-9-2/h3-4,9H,5-6H2,1-2H3

InChI Key

RCIWPWXSFMCWSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.